molecular formula C18H23N3O3S B11139262 1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone

1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone

Cat. No.: B11139262
M. Wt: 361.5 g/mol
InChI Key: KCMWNGKPNXBOKZ-UHFFFAOYSA-N
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Description

1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a tetrahydrothiophene ring with a sulfone group, a piperazine ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through the cyclization of a suitable diene with a sulfur source under acidic conditions.

    Introduction of the Sulfone Group: The sulfone group can be introduced by oxidizing the tetrahydrothiophene ring using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Coupling of the Indole Moiety: The indole moiety can be introduced through a coupling reaction with an appropriate indole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The indole moiety, in particular, is known to interact with a variety of biological targets, which could contribute to the compound’s overall activity.

Comparison with Similar Compounds

1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone can be compared with other compounds that feature similar structural elements:

    Tetrahydrothiophene Derivatives: Compounds with a tetrahydrothiophene ring and sulfone group.

    Piperazine Derivatives: Compounds with a piperazine ring.

    Indole Derivatives: Compounds with an indole moiety.

The uniqueness of this compound lies in the combination of these three structural elements, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C18H23N3O3S

Molecular Weight

361.5 g/mol

IUPAC Name

1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-2-indol-1-ylethanone

InChI

InChI=1S/C18H23N3O3S/c22-18(13-21-7-5-15-3-1-2-4-17(15)21)20-10-8-19(9-11-20)16-6-12-25(23,24)14-16/h1-5,7,16H,6,8-14H2

InChI Key

KCMWNGKPNXBOKZ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43

Origin of Product

United States

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